molecular formula C12H12ClI B2853605 1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-90-7

1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2853605
CAS No.: 2287342-90-7
M. Wt: 318.58
InChI Key: NRAGJCUZIXNWAL-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The presence of both chlorine and iodine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the chlorine and iodine atoms may influence its reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of 1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[11

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClI/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAGJCUZIXNWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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